5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol
Overview
Description
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol is a complex organic compound that features a pyrimidine ring substituted with a phenyl group and a pyrrolidine sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl group and the pyrrolidine sulfonamide moiety. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Phenyl Group: This step may involve a substitution reaction where a phenyl group is introduced to the pyrimidine ring.
Addition of the Pyrrolidine Sulfonamide Moiety: This can be done through a nucleophilic substitution reaction, where the pyrrolidine ring is attached to the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine sulfonamide moiety may play a key role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 2-(pyrimidin-2-yl)pyridine share the pyrimidine core and are used in similar applications.
Uniqueness
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol is unique due to the combination of its pyrimidine core, phenyl group, and pyrrolidine sulfonamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-14-15-9-12(10-16-14)11-4-3-5-13(8-11)21(19,20)17-6-1-2-7-17/h3-5,8-10H,1-2,6-7H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTKUMFLEIMBGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686883 | |
Record name | 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-14-6 | |
Record name | 2(1H)-Pyrimidinone, 5-[3-(1-pyrrolidinylsulfonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261980-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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